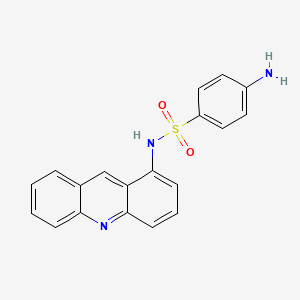
Benzenesulfonamide, N-1-acridinyl-4-amino-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE: is a complex organic compound that combines the structural features of acridine and sulfonamide Acridine is a heterocyclic aromatic organic compound, while sulfonamide is a functional group that contains a sulfur atom bonded to a nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE typically involves the reaction of acridine derivatives with sulfonamide precursors. One common method is the nucleophilic substitution reaction where acridine is reacted with 4-aminobenzenesulfonamide under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dimethylformamide (DMF), and a base, such as potassium carbonate, to facilitate the nucleophilic attack.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, would be employed to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions: N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are employed under appropriate conditions.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted acridine and sulfonamide derivatives.
Scientific Research Applications
N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe due to the acridine moiety.
Medicine: Explored for its antimicrobial and anticancer properties, leveraging the bioactivity of both acridine and sulfonamide groups.
Industry: Utilized in the development of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE involves its interaction with biological molecules. The acridine moiety can intercalate into DNA, disrupting the replication and transcription processes. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates, leading to the inhibition of bacterial growth or cancer cell proliferation.
Comparison with Similar Compounds
Acridine derivatives: Compounds like acridine orange and acriflavine, which are known for their fluorescent properties and biological activity.
Sulfonamide derivatives: Compounds such as sulfanilamide and sulfamethoxazole, which are well-known antibiotics.
Uniqueness: N-(ACRIDIN-1-YL)-4-AMINOBENZENESULFONAMIDE is unique due to the combination of acridine and sulfonamide functionalities in a single molecule. This dual functionality allows it to exhibit properties of both classes of compounds, making it a versatile molecule for various applications in research and industry.
Properties
CAS No. |
676456-16-9 |
|---|---|
Molecular Formula |
C19H15N3O2S |
Molecular Weight |
349.4 g/mol |
IUPAC Name |
N-acridin-1-yl-4-aminobenzenesulfonamide |
InChI |
InChI=1S/C19H15N3O2S/c20-14-8-10-15(11-9-14)25(23,24)22-19-7-3-6-18-16(19)12-13-4-1-2-5-17(13)21-18/h1-12,22H,20H2 |
InChI Key |
QKDTYPNLJKUIHK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C(=N2)C=CC=C3NS(=O)(=O)C4=CC=C(C=C4)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


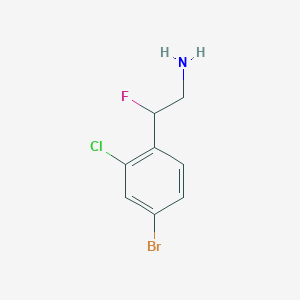
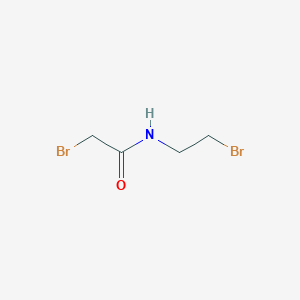
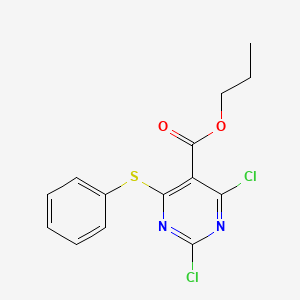
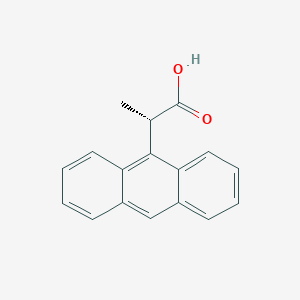
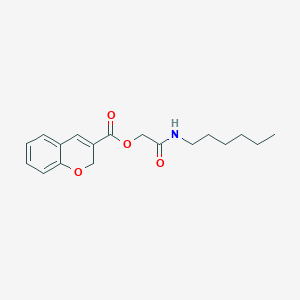
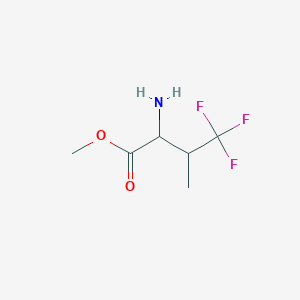
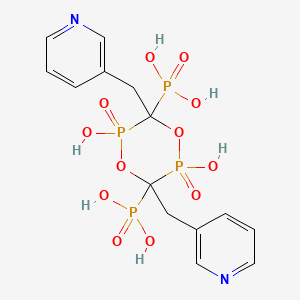
![[1,2,4]Triazolo[1,5-a]pyrimidine-6-carboxylic acid, 7-hydroxy-5-methyl-2-(methylthio)-](/img/structure/B15216181.png)
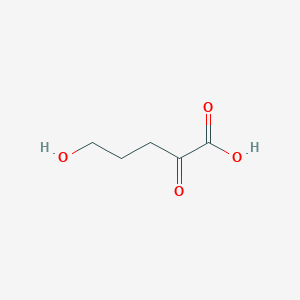

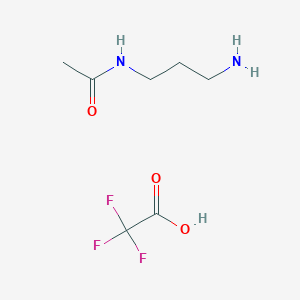
![7-Chloro-2,3,4,5-tetrahydrobenzo[b]oxepin-5-ol](/img/structure/B15216208.png)
![N-{5-[2-(Ethylsulfanyl)ethyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B15216215.png)

